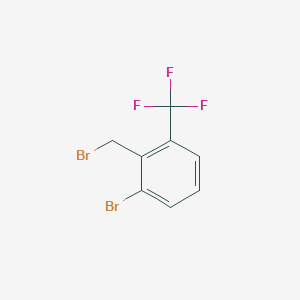

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPNGWMCGUPJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628094 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-84-7 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69902-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

Abstract

This compound is a highly functionalized aromatic compound poised to be a valuable building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a reactive benzylic bromide, a stable aryl bromide, and an electron-withdrawing trifluoromethyl group, offers a platform for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, explores its distinct reactivity profile, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage advanced halogenated intermediates for the construction of complex molecular architectures.

Introduction: A Trifunctional Synthetic Scaffold

The strategic incorporation of halogens and fluorinated groups is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Similarly, bromine atoms serve as versatile synthetic handles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

This compound uniquely combines these features. It possesses two distinct bromine functionalities with orthogonal reactivity:

-

Benzylic Bromide (-CH₂Br): A highly reactive electrophilic site, susceptible to nucleophilic substitution reactions (Sₙ1/Sₙ2) with a wide range of nucleophiles like amines, thiols, and alkoxides.[1][3]

-

Aryl Bromide (Ar-Br): A more stable bond that is unreactive towards typical nucleophiles but is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4]

This differential reactivity allows for a stepwise, controlled elaboration of the molecular scaffold, making it an exceptionally powerful intermediate for generating libraries of complex, three-dimensional molecules from a single, well-defined starting material.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its molecular structure and data from close isomers and precursors.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅Br₂F₃ | Calculated |

| Molecular Weight | 317.93 g/mol | Calculated |

| CAS Number | 1805646-37-3 | - |

| Appearance | Likely a solid at room temperature | Inferred from isomers[1][5] |

| Melting Point | Estimated: 35-55 °C | Inferred from isomers[1] |

| Boiling Point | > 200 °C (with potential decomposition) | Inferred from isomers[1][6] |

| Density | ~1.6 - 1.8 g/cm³ | Inferred from isomers[1][7] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Standard for similar compounds |

Chemical Structure Diagram

Caption: Chemical structure of the target molecule.

Synthesis and Manufacturing

The most logical and efficient synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (CAS 69902-83-6)[8]. This precursor is commercially available or can be synthesized via standard aromatic substitution methods.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Benzylic Bromination

This protocol is based on well-established procedures for the selective bromination of benzylic methyl groups in the presence of other functional groups.[1]

Materials:

-

1-Bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 - 0.05 eq)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-Bromo-2-methyl-3-(trifluoromethyl)benzene and the chosen anhydrous solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

-

Reaction Initiation: Heat the mixture to reflux (for CCl₄, ~77°C) or irradiate with a UV lamp. The reaction is initiated by the thermal or photochemical decomposition of AIBN, which starts the radical chain reaction.

-

Causality Insight: The use of NBS and a radical initiator is critical for selectivity. This combination favors free-radical substitution on the weakest C-H bond, which is the benzylic C-H bond, over electrophilic aromatic substitution on the electron-deficient ring.[1]

-

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is consumed and the denser succinimide byproduct has fully precipitated.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrate and washings. Wash the organic solution with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the orthogonal reactivity of its two C-Br bonds. This allows for a two-directional synthetic strategy, enabling the construction of highly complex molecules.

Dual Reactivity Pathway Diagram

Caption: Orthogonal reactivity of the benzylic and aryl bromide groups.

-

At the Benzylic Position: The benzylic bromide is an excellent electrophile. It will readily react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds. This is a fundamental transformation for installing side chains and linking molecular fragments in drug discovery.[3] For example, reaction with a primary amine would yield a secondary benzylamine, a common motif in pharmacologically active compounds.

-

At the Aryl Position: The aryl bromide is relatively inert to the conditions used for nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of biaryl structures (Suzuki coupling), C-N bonds with amines (Buchwald-Hartwig amination), or C-C triple bonds (Sonogashira coupling). These reactions are pivotal for building the core scaffolds of many modern pharmaceuticals and organic materials.[4]

This dual reactivity enables a synthetic strategy where a nucleophile is first introduced at the benzylic position, followed by a cross-coupling reaction at the aryl position (or vice-versa), providing access to a diverse chemical space from a single intermediate.

Applications in Drug Discovery and Materials Science

While this specific molecule is a building block rather than an active ingredient, its structure is highly relevant for creating compounds with potential therapeutic or material applications.

-

Medicinal Chemistry: The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile.[1] The ability to sequentially add two different points of diversity (via the two bromine atoms) makes this an ideal scaffold for generating compound libraries for high-throughput screening. It could be used to synthesize novel kinase inhibitors, GPCR ligands, or protease inhibitors, where a central core requires precise decoration with different functional groups to optimize binding and activity.

-

Materials Science: The rigid, functionalized aromatic core is suitable for creating novel organic electronic materials. The aryl bromide allows for polymerization or incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzylic position can be used to attach solubilizing groups or other functional moieties to fine-tune the material's physical properties.[9]

Safety and Handling

Based on GHS data for closely related isomers, this compound should be handled with significant caution.[10][11][12]

-

Hazard Classification: Expected to be classified as Danger .

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid inhalation of dust or vapors.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[12]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound stands out as a highly versatile and powerful synthetic intermediate. The strategic placement of a trifluoromethyl group and two orthogonally reactive bromine atoms provides chemists with a sophisticated tool for the efficient construction of complex molecules. Its potential for stepwise, site-selective functionalization makes it an invaluable asset for accelerating discovery programs in medicinal chemistry and for the rational design of novel organic materials. As the demand for complex, fluorinated scaffolds continues to grow, the utility of this and related building blocks is set to expand significantly.

References

-

PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Xinghua Chemical. Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. [Link]

-

PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Bromo-3-(bromomethyl)-2-fluorobenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information: Spectroscopic data of compounds 1a-f. [Link]

- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

MySkinRecipes. 1-Bromo-3-methyl-2-(trifluoromethyl)benzene. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

-

PubChem. 1-bromo-2-nitro-3-(trifluoromethyl)Benzene. National Center for Biotechnology Information. [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Bromo-3-methyl-2-(trifluoromethyl)benzene [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthetic Landscape of Bromo-(bromomethyl)trifluoromethyl)benzenes: A Technical Guide for Chemical Architects

Introduction: The Strategic Importance of Trifluoromethylated Benzyl Bromides in Advanced Synthesis

In the intricate world of drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is a powerful tool for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. When coupled with the reactive potential of a benzyl bromide, the resulting scaffold becomes a highly versatile building block for the synthesis of complex chemical entities. This guide provides an in-depth technical exploration of the bromo-(bromomethyl)trifluoromethyl)benzene series, a class of compounds that offers a rich platform for chemical innovation. While our focus will be on the known and accessible isomers, we will also address the specific case of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene, a less-documented member of this family, and provide a framework for its potential synthesis and reactivity based on established chemical principles.

Molecular Architecture and Physicochemical Properties: A Comparative Analysis

The relative positions of the bromo, bromomethyl, and trifluoromethyl groups on the benzene ring significantly influence the physicochemical properties and reactivity of each isomer. Below is a comparative summary of the key properties for two commercially available and well-documented isomers: 1-(Bromomethyl)-2-(trifluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene.

| Property | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene |

| CAS Number | 395-44-8[1] | 402-23-3[2][3][4] |

| Molecular Formula | C8H6BrF3[1] | C8H6BrF3[2][3] |

| Molecular Weight | 239.03 g/mol [1] | 239.03 g/mol [2][3] |

| Appearance | White powder[1] | Colorless to light yellow liquid |

| Melting Point | 34-35 °C[1] | Not available |

| Boiling Point | ~72 °C[1] | 213.3 °C at 760 mmHg[3] |

| Density | 1.571 g/cm³[1] | 1.6 g/cm³[3] |

| Flash Point | 83 °C[1] | 87.8 °C[3] |

| Refractive Index | 1.496-1.499[1] | 1.488[3] |

The Case of this compound:

A thorough search of chemical databases and literature reveals a notable absence of a specific CAS number and extensive experimental data for this compound. This suggests that this particular isomer may not be commercially available or has not been extensively studied. However, its molecular structure and properties can be predicted based on its constituent functional groups and the principles of aromatic substitution.

Caption: General Workflow for the Synthesis of Bromo-(bromomethyl)trifluoromethyl)benzenes.

Experimental Protocol for the Synthesis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene:

This protocol, adapted from established procedures, serves as a representative example for the synthesis of this class of compounds. [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by techniques such as TLC or GC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid succinimide byproduct can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation or column chromatography to yield the desired 1-(bromomethyl)-2-(trifluoromethyl)benzene. [1] Causality Behind Experimental Choices:

-

NBS as Brominating Agent: The use of NBS is crucial for selective benzylic bromination. It maintains a low concentration of Br2, which is generated in situ, thus suppressing the competing electrophilic aromatic bromination.

-

Radical Initiator: AIBN or benzoyl peroxide is used to initiate the free radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

-

Solvent Choice: Non-polar solvents like carbon tetrachloride or dichloromethane are ideal as they do not react with the radical intermediates.

Reactivity and Synthetic Applications: The Trifecta of Functionality

The synthetic utility of bromo-(bromomethyl)trifluoromethyl)benzenes stems from the distinct reactivity of their three functional groups: the benzylic bromide, the aromatic bromide, and the trifluoromethyl group.

The Highly Reactive Benzylic Bromide

The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of:

-

Ethers: Reaction with alkoxides or phenoxides.

-

Esters: Reaction with carboxylates.

-

Amines: Reaction with primary or secondary amines.

-

Thiols and Thioethers: Reaction with thiols or thiolates.

-

Cyanides: Reaction with cyanide salts, providing a route to carboxylic acids and other derivatives.

The Versatile Aromatic Bromide

The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:

-

Suzuki Coupling: With boronic acids or esters to form biaryl compounds.

-

Heck Coupling: With alkenes to form substituted styrenes.

-

Sonogashira Coupling: With terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: With amines to form arylamines.

The Influential Trifluoromethyl Group

The trifluoromethyl group is generally unreactive under common synthetic conditions. Its primary role is to modulate the properties of the molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Applications in Drug Discovery and Development

The unique combination of reactive handles and the property-modulating trifluoromethyl group makes bromo-(bromomethyl)trifluoromethyl)benzenes highly attractive building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of a diverse range of therapeutic agents, including enzyme inhibitors, receptor modulators, and other complex molecular targets.

Safety and Handling

Bromo-(bromomethyl)trifluoromethyl)benzenes are reactive compounds and should be handled with appropriate safety precautions. They are lachrymators and can cause irritation to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The bromo-(bromomethyl)trifluoromethyl)benzene family of compounds represents a versatile and powerful platform for the construction of complex molecules, particularly in the realm of drug discovery. While the specific isomer this compound remains poorly documented, the established synthetic routes and reactivity patterns of its isomers provide a solid foundation for its potential synthesis and application. A thorough understanding of the interplay between the different functional groups is paramount for harnessing the full synthetic potential of these valuable chemical intermediates.

References

-

Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. (n.d.). Retrieved from [Link]

-

1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061. (n.d.). PubChem. Retrieved from [Link]

-

CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Chemsrc. (n.d.). Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Molecular Structure and Predicted Spectroscopic Highlights

This compound (C₈H₅Br₂F₃) is a highly functionalized aromatic ring. Its spectroscopic character is dominated by the interplay of its substituents: a bromine atom, a reactive bromomethyl group, and a strongly electron-withdrawing trifluoromethyl group. These substituents create a unique electronic environment, leading to a distinctive and predictable spectroscopic fingerprint.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Benzylic Protons (-CH₂Br): Singlet, ~4.5-4.8 ppm.Aromatic Protons: Three distinct multiplets in the ~7.4-7.9 ppm range, showing complex splitting patterns. |

| ¹³C NMR | Benzylic Carbon (-CH₂Br): ~30-35 ppm.Aromatic Carbons: Signals between ~125-140 ppm, including a quartet for the C-CF₃ carbon.Trifluoromethyl Carbon (-CF₃): Quartet, ~120-125 ppm. |

| IR (Infrared) | Strong C-F stretching bands: ~1100-1350 cm⁻¹.[1][2]Aromatic C=C stretching: ~1450-1600 cm⁻¹.Aromatic C-H stretching: ~3050-3100 cm⁻¹.C-Br stretching: ~600-700 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): Isotopic cluster around m/z 320, 322, 324 due to two bromine isotopes (⁷⁹Br, ⁸¹Br).Base Peak: m/z 241/243, corresponding to the loss of a bromine radical ([M-Br]⁺). |

In-Depth Spectral Analysis and Interpretation

The following sections explain the causality behind the predicted spectral features, grounded in established principles and data from related compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide clear signals for both the aliphatic and aromatic regions.

-

Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and have no adjacent protons, leading to an expected sharp singlet . Their chemical shift is significantly downfield from typical alkane protons due to the deshielding effect of the adjacent bromine atom and the benzene ring. A predicted shift of ~4.5-4.8 ppm is reasonable.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling.

-

H-4, H-5, and H-6: These protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm .[3] The strong electron-withdrawing nature of the adjacent -CF₃ and -Br groups will push these protons downfield. We can predict their approximate shifts and multiplicities:

-

The proton at position 5 (H-5) will likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-4 and H-6.

-

The protons at positions 4 and 6 (H-4, H-6) will appear as doublets of doublets. The precise chemical shifts are difficult to predict without experimental data but would likely fall in the 7.4-7.9 ppm range.

-

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will account for all eight carbon atoms in the molecule, with the trifluoromethyl group causing a characteristic splitting of the carbon to which it is attached.

-

Benzylic Carbon (-CH₂Br): This carbon is attached to a bromine atom, placing its expected chemical shift around 30-35 ppm .

-

Aromatic Carbons (C-Ar): Six distinct signals are expected in the range of ~125-140 ppm .

-

C-3 (attached to -CF₃): This carbon's signal will be split into a quartet due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the strong electron-withdrawing effect of the CF₃ group.

-

C-1 and C-2 (attached to -Br and -CH₂Br): These carbons will be deshielded and their exact positions would be confirmed by 2D NMR techniques like HMBC.

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group itself will also appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the 120-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups within the molecule.

-

C-F and C-CF₃ Vibrations: The most prominent features in the spectrum will be very strong, broad absorption bands between 1100 and 1350 cm⁻¹ .[1][2] These are characteristic of the C-F stretching modes within the trifluoromethyl group.[1]

-

Aromatic Ring Vibrations:

-

C=C in-ring stretching modes will produce several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching will result in weak to medium bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

C-H out-of-plane bending will cause strong absorptions in the fingerprint region (675-900 cm⁻¹ ), which can help confirm the substitution pattern.

-

-

C-Br Vibrations: The stretching vibration for the C-Br bonds (both aromatic and benzylic) is expected to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide crucial information about the molecule's mass and fragmentation pathways.

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Because the molecule contains two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks with a 1:2:1 intensity ratio at m/z 320 (⁷⁹Br, ⁷⁹Br), 322 (⁷⁹Br, ⁸¹Br), and 324 (⁸¹Br, ⁸¹Br) .

-

Key Fragmentation Pattern: The most likely initial fragmentation is the loss of a bromine radical from the benzylic position, as this forms a relatively stable benzyl cation. This would result in a prominent isotopic pair of peaks at m/z 241 and 243 , which would likely be the base peak.[4][5] Further fragmentation could involve the loss of the second bromine atom or the CF₃ group. The tropylium cation (C₇H₇⁺) at m/z 91, a common fragment for benzyl compounds, might also be observed after subsequent fragmentation.[4][6]

Experimental Methodologies

Acquiring high-quality spectroscopic data requires standardized protocols. The following are field-proven, step-by-step methodologies for the characterization of a small organic molecule like this compound.

NMR Spectroscopy Protocol

This protocol outlines the acquisition of standard 1D ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Set an appropriate acquisition time (~4 seconds) and a relaxation delay (e.g., 1-5 seconds).[8]

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: Step-by-step protocol for ATR-FTIR analysis.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile halogenated organic compounds. [9][10]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.

-

GC-MS Instrument Setup:

-

Injector: Set to splitless mode at a temperature of ~250-280°C to ensure complete vaporization. [9][11] * Column: Use a non-polar capillary column (e.g., HP-5MS). [12] * Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~280-300°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1-1.5 mL/min). [12]3. Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

MS Acquisition: As the compound elutes from the GC column, the mass spectrometer will acquire mass spectra continuously. Set the MS to scan over a relevant mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Analyze the molecular ion and fragmentation pattern to confirm the structure.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 7. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]

- 10. gcms.cz [gcms.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Solubility and Stability of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Abstract

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its utility is largely dictated by the unique interplay of its substituent groups: the stable, electron-withdrawing trifluoromethyl group, the synthetically versatile bromomethyl group, and the directing bromo group on the aromatic ring. This guide provides a comprehensive analysis of the compound's solubility across a spectrum of common laboratory solvents and an in-depth evaluation of its chemical stability. We present both theoretical principles and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in the effective handling, application, and storage of this critical building block.

Introduction and Physicochemical Profile

Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount to its successful application. This compound is a trifunctional benzene derivative where the spatial and electronic effects of the substituents create a unique reactivity and solubility profile. The trifluoromethyl group (-CF3) significantly enhances lipophilicity and metabolic stability in derivative molecules, while the bromomethyl (-CH2Br) group serves as a highly reactive electrophilic site for nucleophilic substitution reactions.[1]

This guide moves beyond a simple data sheet, aiming to provide a causal understanding of why this compound behaves as it does in various chemical environments. By grounding our discussion in established chemical principles and providing robust experimental workflows, we offer a self-validating framework for its use.

Table 1: Physicochemical Properties of this compound

| Property | Data | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-2-(bromomethyl)benzotrifluoride | N/A |

| CAS Number | 69902-83-6 | [2] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (inferred) | [3] |

| Boiling Point | Data not available for this specific isomer | N/A |

| Density | Data not available for this specific isomer | N/A |

| Calculated LogP | 3.9 | [2] |

Note: Experimental data for some properties of this specific isomer are not widely published. Properties are often inferred from closely related isomers or computational predictions.

Solubility Profile: Theory and Practical Data

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] The structure of this compound is dominated by a large, nonpolar aromatic ring, further enhanced in lipophilicity by the halogen atoms and the trifluoromethyl group. This structure dictates its solubility behavior.

The high calculated LogP value of 3.9 is a strong indicator of its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2] Therefore, it is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in highly polar solvents like water.

Table 2: Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Carbon Tetrachloride (CCl₄) | Soluble | The compound's low polarity and dispersion forces match well with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents possess dipole-dipole interactions and can effectively solvate the molecule without interfering with its reactive sites.[5] |

| Polar Protic | Water | Insoluble | The compound's large nonpolar surface area and inability to form hydrogen bonds prevent it from dissolving in water's strong hydrogen-bonding network.[5] |

| Methanol, Ethanol | Sparingly to Moderately Soluble | While polar, the alkyl chains of these alcohols provide some nonpolar character, allowing for limited solvation. Solubility is expected to increase with alcohol chain length.[5] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a standardized method for visually determining the solubility of the title compound, establishing a practical basis for solvent selection in reactions and purifications.[6][7]

Objective: To qualitatively classify the solubility of this compound in a panel of selected solvents.

Materials:

-

This compound

-

Panel of test solvents (e.g., Water, Methanol, Toluene, Dichloromethane, Acetone)

-

Small, dry test tubes (13x100 mm)

-

Spatula and analytical balance or micropipette

-

Vortex mixer

Procedure:

-

Aliquot Compound: Add approximately 25 mg (or 20 µL if liquid) of the compound into a labeled, dry test tube.

-

Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the sample. If the compound has completely dissolved, classify it as "Soluble."

-

Incremental Solvent Addition: If the solid/liquid is still present, add another 0.50 mL of the solvent (for a total of 0.75 mL).

-

Final Mixing and Observation: Vortex the mixture again for 60 seconds. Observe the result and classify as follows:

-

Soluble: The compound is fully dissolved, forming a clear, single-phase solution.

-

Partially Soluble: A significant portion of the compound has dissolved, but some undissolved material remains.

-

Insoluble: Little to no dissolution is observed.[4]

-

dot

Caption: Workflow for qualitative solubility determination.

Chemical Stability and Degradation Pathways

The stability of this compound is a tale of two parts: the highly stable aromatic core and the highly reactive benzylic bromide. The carbon-fluorine bonds of the -CF3 group are among the strongest in organic chemistry, rendering this group exceptionally resistant to chemical and metabolic degradation.[8][9] This stability is a key reason for its inclusion in pharmaceutical candidates.

Conversely, the bromomethyl group is the compound's primary site of reactivity. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate. This makes the compound highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions .[1] This is not a flaw; rather, it is the designed-in reactivity that makes it a valuable alkylating agent in synthesis.

Primary Degradation Pathway: Hydrolysis The most common degradation pathway in non-anhydrous solvents is hydrolysis, where water acts as a nucleophile to displace the bromide, forming 3-bromo-2-(trifluoromethyl)benzyl alcohol. This reaction is accelerated by the presence of bases.

Incompatibilities:

-

Strong Nucleophiles and Bases: Amines, alkoxides, hydroxides, and cyanides will readily react, displacing the benzylic bromide.

-

Strong Oxidizing Agents: Can compromise the integrity of the aromatic ring and side chain.

-

Reactive Metals: Certain metals like aluminum can react with brominated compounds.[10]

-

Prolonged Exposure to Light and Heat: Can promote the formation of radical species and lead to decomposition. Proper storage in a cool, dark place is essential.[1]

Caption: Workflow for HPLC-based stability testing.

Safe Storage and Handling

Given its reactivity, proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety. [10]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. [11]The container must be kept tightly closed to prevent moisture ingress, which could lead to hydrolysis. [10]* Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and reaction with atmospheric moisture.

-

Personal Protective Equipment (PPE): Due to the irritating nature of brominated organic compounds, always handle this chemical in a fume hood. [12]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [13][14]* Waste Disposal: Dispose of waste material in accordance with institutional and local regulations for halogenated organic waste. Do not mix with incompatible waste streams. [12]

Conclusion

This compound is a valuable yet reactive building block. Its solubility is high in common nonpolar and polar aprotic organic solvents but poor in water, a direct consequence of its lipophilic structure. The compound's chemical stability is defined by the robust trifluoromethyl-substituted aromatic ring and the highly reactive benzylic bromide. While stable under anhydrous, neutral conditions, it is readily susceptible to nucleophilic substitution, particularly hydrolysis. A comprehensive understanding of these characteristics, supported by the robust analytical protocols detailed herein, is essential for leveraging its synthetic potential while ensuring its quality and integrity throughout its lifecycle in research and development.

References

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes. (2015).

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)

- 1-(Bromomethyl)-3-(trifluoromethyl)benzene. PubChem.

- 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. PubChem.

- Solubility of Organic Compounds. (2023). Unknown Source.

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.

- Chemical Properties of Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6). Cheméo.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).

- NMR Analysis. Impact Analytical.

- LCSS: BROMINE.

- Bromine handling and safety. Slideshare.

- Standard Operating Procedure for Bromine. Unknown Source.

- Understanding 1-Bromo-3,5-bis(trifluoromethyl)

- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)

- Nuclear magnetic resonance spectroscopy. Wikipedia.

- NMR spectroscopy. BYJU'S.

- 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. (2024). ChemBK.

- Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. (2025). Benchchem.

- How NMR Enhances Chemical Analysis Accuracy?

- 2-BroMo-1-Methyl-3-(trifluoroMethyl)benzene. (2024). ChemBK.

- HPLC separation of related halogenated aromatic, any one?? (2015).

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre

- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Harmonized Research in Pharmacy.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad

- Anaerobic benzene degradation pathway of Azoarcus sp. DN11. (2023). Unknown Source.

- Anaerobic benzene degradation by bacteria. (2011). PubMed Central.

- benzene degradation pathway: Topics by Science.gov. Science.gov.

- 1-Bromo-3-methyl-2-(trifluoromethyl)benzene. MySkinRecipes.

- CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene. (2025). Chemsrc.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad

- 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene. CAS Common Chemistry.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Benzene, 1-bromo-2,4-difluoro-3-(trifluoromethyl)-. Cymit Química S.L..

Sources

- 1. innospk.com [innospk.com]

- 2. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. LCSS: BROMINE [web.stanford.edu]

- 13. Bromine handling and safety | DOCX [slideshare.net]

- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]

Reactivity of the bromomethyl group in 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Building Block

This compound is a key intermediate in modern organic synthesis, valued for its trifunctional nature. The molecule features a benzene ring substituted with a C(sp²)-bromine, a benzylic C(sp³)-bromine (the bromomethyl group), and a strongly electron-withdrawing trifluoromethyl group. This unique arrangement of functional groups, each with distinct electronic and steric properties, allows for sequential and selective chemical transformations. While the aromatic bromine atom is a handle for cross-coupling reactions, the primary focus of this guide is the exceptional reactivity of the bromomethyl group, a feature pivotal for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][2]

This document provides a detailed exploration of the factors governing the reactivity of the benzylic C-Br bond, methodologies for its functionalization, and the causality behind experimental choices, offering field-proven insights for its application in synthesis.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is crucial for its effective handling and deployment in synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 69902-83-6[3] |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [3][4] |

| Appearance | Typically a colorless to light yellow liquid or low-melting solid |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, THF, DCM) |

The synthesis of this compound typically involves the radical bromination of 1-bromo-2-methyl-3-(trifluoromethyl)benzene. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like benzoyl peroxide or AIBN, under reflux in a non-polar solvent such as carbon tetrachloride or dichloromethane.[5]

Governing Principles of Reactivity: Electronics vs. Sterics

The reactivity of the bromomethyl group is a direct consequence of the electronic and steric environment imposed by the adjacent substituents on the benzene ring.

The Dominant Electronic Activation

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[6][7] This property profoundly influences the reactivity of the adjacent bromomethyl group:

-

Stabilization of the Transition State: In nucleophilic substitution reactions (typically Sₙ2), the incoming nucleophile forms a partial bond with the benzylic carbon, creating a pentacoordinate transition state with developing negative charge. The potent electron-withdrawing nature of the ortho-trifluoromethyl group helps to stabilize this electron-rich transition state, thereby lowering the activation energy of the reaction and significantly accelerating the rate of nucleophilic attack.[8]

-

Enhanced Electrophilicity: The inductive pull of electrons by the -CF₃ group increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophilic center and more susceptible to attack by nucleophiles.

The ortho-bromo substituent also contributes a net electron-withdrawing effect, further enhancing the electrophilicity of the benzylic carbon and the overall reactivity of the bromomethyl group.

Analysis of Steric Hindrance

Steric hindrance refers to the spatial crowding around a reactive center, which can impede the approach of reagents.[9][10] In the case of this compound, the bromomethyl group is flanked by two ortho substituents: a bromine atom and a trifluoromethyl group.

-

Ortho-Substituent Effects: Generally, ortho-substituted benzyl halides are known to react more slowly than their para-isomers in Sₙ2 reactions because the substituents physically block the backside attack of the nucleophile.[11]

-

A Counterbalance: While both the bromo and trifluoromethyl groups are sterically demanding, the powerful electronic activation they provide typically outweighs the steric hindrance for many common nucleophiles. The C-C bond length and rotational freedom allow the bromomethyl group to orient itself in a way that minimizes steric clash during the nucleophile's approach. However, for very bulky nucleophiles, steric effects may become rate-limiting.[12]

The interplay between these effects is crucial; the strong electronic activation is the dominant factor, rendering the bromomethyl group highly susceptible to nucleophilic displacement.

Key Reaction Pathways and Methodologies

The enhanced electrophilicity of the benzylic carbon makes the bromomethyl group an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This is the most common and synthetically valuable transformation for this substrate. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the benzylic carbon, and the bromide ion is displaced in a single, concerted step.[13]

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Name | Typical Solvent | Conditions |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2-bromo-3-(trifluoromethyl)benzene | DMF, DMSO | Room Temp to 60°C |

| Cyanide | Potassium Cyanide (KCN) | [2-Bromo-3-(trifluoromethyl)phenyl]acetonitrile | Ethanol/Water | Reflux |

| Hydroxide | Sodium Hydroxide (NaOH) | [2-Bromo-3-(trifluoromethyl)phenyl]methanol | THF/Water | Room Temp to Reflux |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl(2-bromo-3-(trifluoromethyl)phenyl)sulfane | Ethanol, DMF | Room Temp |

Experimental Protocol: Synthesis of [2-Bromo-3-(trifluoromethyl)phenyl]acetonitrile

This protocol provides a representative workflow for a typical Sₙ2 reaction.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 g, 20.9 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

-

Addition of Nucleophile: To this solution, add potassium cyanide (KCN) (1.64 g, 25.1 mmol, 1.2 equiv.). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Carefully neutralize any excess cyanide by adding aqueous sodium hypochlorite (bleach) solution until a test with potassium iodide-starch paper is positive.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure nitrile product.

Caption: Generalized workflow for Sₙ2 displacement reactions.

Selectivity in Palladium-Catalyzed Cross-Coupling

A key aspect of this substrate's utility is the ability to selectively functionalize the C(sp²)-Br bond while leaving the highly reactive bromomethyl group untouched. This is achieved under specific palladium-catalyzed Suzuki-Miyaura conditions.[14][15]

The standard mechanism involves the oxidative addition of the palladium(0) catalyst into the C(sp²)-Br bond, which has a different electronic character and bond strength compared to the benzylic C(sp³)-Br bond. By using appropriate ligands (e.g., phosphines) and conditions, this differentiation can be exploited to achieve high selectivity.[15]

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for similar di-halogenated substrates and illustrates the selective coupling at the aromatic C-Br position.[14][15]

-

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂) (0.2 mol%) and a suitable phosphine ligand like tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%) in degassed toluene (approx. 1 mL per 0.3 mmol substrate).

-

Reaction Setup: Add the catalyst solution to the Schlenk flask, followed by a small amount of degassed water (approx. 0.1 mL per 1.0 mL toluene).

-

Heating: Seal the flask and place it in a preheated oil bath at 80°C. Stir the mixture vigorously for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the biphenyl product, retaining the intact bromomethyl group for subsequent transformations.

Caption: Selective functionalization pathways for the substrate.

Conclusion

The reactivity of the bromomethyl group in this compound is predominantly governed by the powerful electronic-withdrawing effects of the adjacent trifluoromethyl and bromo substituents. This activation significantly enhances the benzylic carbon's electrophilicity, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. While steric hindrance from the ortho groups exists, it is largely overcome by the potent electronic activation. Furthermore, the ability to selectively functionalize the aromatic C-Br bond via palladium catalysis while preserving the reactive bromomethyl group underscores the molecule's value as a versatile building block for multi-step synthetic strategies in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)

- Benchchem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions. Retrieved January 17, 2026.

- Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society.

- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.

- Reddit. (2023).

- TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. Retrieved January 17, 2026.

- Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. NIH.

- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)

- bioRxiv. (2024).

- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.

- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Retrieved January 17, 2026.

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Benchchem. (n.d.). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. Retrieved January 17, 2026.

- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene.

- PubMed Central. (n.d.).

- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

-

PubChem. (n.d.). 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved January 17, 2026, from [Link]

- YouTube. (2024). Steric Hindrance | Organic Chemistry.

- Chemistry LibreTexts. (2022).

- Pearson. (n.d.).

- MySkinRecipes. (n.d.). 1-Bromo-3-methyl-2-(trifluoromethyl)benzene.

- Benchchem. (n.d.). A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved January 17, 2026.

- Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions (for reference).

- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromo-3-methyl-2-(trifluoromethyl)benzene [myskinrecipes.com]

- 3. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. biorxiv.org [biorxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Deep Dive into its Electronic Influence on the Benzene Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is crucial to understand not just the "what" but the "why" behind the molecular tools we use. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, largely due to its profound and unique electronic influence on aromatic systems. This guide moves beyond a superficial overview to provide a detailed, mechanistic understanding of these effects, grounded in quantitative data and practical methodologies.

Part 1: The Fundamental Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group's impact on a benzene ring is a direct consequence of its distinct electronic properties, which are dominated by the high electronegativity of fluorine. Its effects are primarily twofold: a powerful inductive withdrawal and a more subtle resonance (or hyperconjugative) effect.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its exceptionally strong electron-withdrawing inductive effect (-I).[1][2][3] This arises from the significant difference in electronegativity between fluorine (Pauling scale value of ~4.0) and carbon (~2.5). The three fluorine atoms create a strong dipole moment by pulling electron density away from the central carbon atom. This carbon, now electron-deficient, in turn withdraws electron density from the benzene ring through the C-C sigma bond.[4] This potent and pervasive effect reduces the overall electron density of the aromatic ring, a phenomenon often referred to as "deactivation".[5]

Resonance and Hyperconjugation

While the inductive effect is paramount, the CF₃ group also participates in a form of negative hyperconjugation, which acts as an electron-withdrawing resonance effect.[6][7] Unlike a methoxy group (-OCH₃) which can donate a lone pair of electrons into the ring via resonance (+R), the CF₃ group has no lone pairs to donate. Instead, electrons from the filled p-orbitals of the benzene ring can delocalize into the empty σ* (antibonding) orbitals of the C-F bonds. This interaction, while weaker than the inductive effect, further withdraws electron density, particularly from the ortho and para positions.[7]

This dual-mode electron withdrawal makes the CF₃ group one of the most powerful deactivating groups in organic chemistry.[1]

Caption: Stability of arenium ion intermediates in EAS of trifluoromethylbenzene.

Part 3: The Role in Drug Design and Medicinal Chemistry

The unique electronic and steric properties of the CF₃ group make it an invaluable tool for optimizing drug candidates. [8][9][10]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol). [11]This makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can significantly increase a drug's half-life and bioavailability. [11][12]* Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, as indicated by its positive Hansch lipophilicity parameter (π = +0.88). [11]This property can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, improving its absorption and distribution. [11][13]* Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronic landscape of a drug molecule, leading to stronger and more specific interactions with its biological target. [8][13]It can participate in favorable dipole-dipole or electrostatic interactions within a protein's binding pocket that are not possible with a non-polar methyl group. [13]

Part 4: Experimental and Computational Protocols

Validating and predicting the electronic effects of the CF₃ group is a routine task in chemical research. Below are representative protocols for experimental and computational analysis.

Protocol 1: Determination of pKa via Potentiometric Titration

This protocol describes a self-validating system for quantifying the increased acidity of a trifluoromethyl-substituted benzoic acid.

Objective: To determine the pKa of 4-(trifluoromethyl)benzoic acid and compare it to benzoic acid.

Methodology:

-

Preparation: Prepare 0.01 M aqueous solutions of both benzoic acid and 4-(trifluoromethyl)benzoic acid. Ensure complete dissolution, using a minimal amount of a co-solvent like ethanol if necessary, and record the exact concentrations.

-

Titrant: Prepare a standardized ~0.05 M solution of NaOH.

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Titration: a. Place 25.0 mL of the 4-(trifluoromethyl)benzoic acid solution in a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode in the solution. c. Add the NaOH titrant in small, precise increments (e.g., 0.10 mL). d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration well past the equivalence point (indicated by a sharp jump in pH).

-

Repeat: Perform the same titration for the benzoic acid solution.

-

Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). c. Alternatively, determine the equivalence point from the first derivative of the titration curve (max value of ΔpH/ΔV). The volume at the half-equivalence point is half of this value.

Expected Outcome: The pKa value for 4-(trifluoromethyl)benzoic acid will be significantly lower than that of benzoic acid, quantitatively confirming the electron-withdrawing effect of the CF₃ group.

Protocol 2: In Silico Analysis via Quantum Chemical Calculations

This workflow outlines the use of Density Functional Theory (DFT) to visualize and quantify the electronic properties of trifluoromethylbenzene.

Caption: A typical workflow for computational analysis of electronic properties.

Methodology:

-

Molecule Building: Construct the trifluoromethylbenzene molecule in a molecular editor (e.g., GaussView, Avogadro). [14]2. Input File Generation: Set up a DFT calculation.

-

Method: A common functional like B3LYP is suitable.

-

Basis Set: Use a Pople-style basis set such as 6-311+G(d,p) for a good balance of accuracy and computational cost. [14]The inclusion of diffuse (+) and polarization (d,p) functions is important for electronegative atoms.

-

Calculation Type: Request a geometry optimization followed by a frequency calculation (Opt Freq) to ensure the structure is at a true energy minimum. Request population analysis (e.g., Pop=NPA) to obtain atomic charges. [14]3. Job Submission: Run the calculation using a quantum chemistry software package like Gaussian.

-

-

Analysis of Results:

-

Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show a region of high positive potential (blue) around the CF₃ group and the attached ring carbon, and a less electron-rich (more positive) potential over the entire ring compared to benzene.

-

Atomic Charges: Examine the Natural Population Analysis (NPA) or Mulliken charges. The results will show a significant positive charge on the carbon of the CF₃ group and a net withdrawal of charge from the ring carbons compared to unsubstituted benzene.

-

Orbital Energies: The HOMO and LUMO energies will be lower than those of benzene, reflecting the increased difficulty of both removing an electron (ionization potential) and adding an electron (electron affinity) due to the deactivating effect.

-

References

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 7. web.viu.ca [web.viu.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safe Handling of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of a Modern Reagent

The molecule 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene represents a class of highly functionalized aromatic compounds that are instrumental in the advancement of pharmaceutical and material sciences. Its trifunctional nature offers synthetic chemists a versatile scaffold for building molecular complexity. However, the very features that make it synthetically attractive—the reactive benzylic bromide and the electron-perturbing trifluoromethyl group—also necessitate a sophisticated and rigorous approach to its handling and safety. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound, moving beyond rote procedural lists to explain the chemical principles that underpin each safety recommendation.

Part 1: Molecular Profile and Hazard Analysis

A foundational understanding of the molecule's structure is paramount to anticipating its behavior and associated hazards.

-

The Trifluoromethyl Group (-CF₃): This moiety is a potent electron-withdrawing group, a property that enhances the metabolic stability and lipophilicity of drug candidates.[1] Its presence significantly influences the electronic character of the benzene ring, which can impact reactivity and biological interactions.[1][2] While the C-F bond is exceptionally strong, making the -CF₃ group itself generally inert, its powerful inductive effect can modulate the reactivity of other parts of the molecule.[3][4]

-

The Aryl Bromide (-Br): The bromine atom attached to the benzene ring is a key functional group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5]

-

The Bromomethyl Group (-CH₂Br): This is the most reactive and hazardous feature of the molecule. As a benzylic bromide, it is a potent electrophile and an effective alkylating agent.[6] This reactivity makes it highly useful for introducing the 2-(trifluoromethyl)benzyl moiety into a target molecule.[6] However, this same reactivity is responsible for its primary hazards: it is a strong lachrymator and irritant.[7][8]

Hazard Identification

The primary hazards associated with this compound are acute and stem from the reactivity of the benzylic bromide group.

-

Acute Toxicity: It is a potent lachrymator, causing immediate and severe irritation to the eyes, mucous membranes, and respiratory system.[7][8] Contact can cause severe skin irritation and burns.[9][10] Inhalation can lead to respiratory tract irritation, coughing, and shortness of breath, with higher exposures potentially causing a dangerous buildup of fluid in the lungs (pulmonary edema).[9][11] Ingestion can cause chemical burns in the mouth and gastrointestinal tract.[11]

-

Reactivity Hazards:

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Decomposition: Thermal decomposition can produce poisonous and corrosive gases, including hydrogen bromide.[9][11]

-

Moisture Sensitivity: While not violently reactive with water, it is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.[7]

-

Physicochemical Data Summary

| Property | Data |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [6][13][14] |

| Appearance | White powder[6] |

| Boiling Point | ~72°C[6] |

| Melting Point | 34-35°C[6] |

| Flash Point | 83°C[6] |

Part 2: The Self-Validating Safety Protocol: A Step-by-Step Methodology

The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the subsequent action can be performed safely.

Pre-Experiment Hazard Assessment and Control Plan

Before any work begins, a thorough hazard assessment is mandatory. This involves not only understanding the hazards of the primary reagent but also those of all other materials and the potential products of the reaction.

Caption: Pre-experiment risk assessment workflow.

Engineering and Administrative Controls

The first line of defense is to engineer out the hazard.

-

Work Area: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to contain vapors and dust.[15]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[15]

-

Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for the entire experimental process.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a high risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC.[15] Double-gloving is recommended. Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required. An apron made of a chemically resistant material like PVC should be worn for added protection.[15]

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with cartridges for organic vapors and acid gases must be available for emergency situations like a large spill.

Part 3: Experimental Workflow and Emergency Preparedness

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound from storage, prepare the work area inside the fume hood. Ensure all necessary equipment, including spill cleanup materials, is within arm's reach.

-

Equilibration: If the reagent is stored in a refrigerator, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the container.

-

Weighing and Transfer: Perform all weighing and transfers within the fume hood. Use a disposable weighing boat and clean any spills on the balance immediately with a damp cloth (to be disposed of as hazardous waste).

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust. If possible, use a powder funnel.

-

Post-Handling: After use, securely seal the container. Wipe down the exterior of the container and the work surface. Wash hands thoroughly with soap and water after removing gloves.[15] Contaminated lab coats should be laundered separately.[15]

Emergency Response Protocols

Caption: Emergency response flowchart for spills and personal exposure.

-

In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.

-